Methotrexate-d7 Heptaglutamate
CAS No.:
Cat. No.: VC0212499
Molecular Formula: C50H57D7N14O23
Molecular Weight: 1236.17
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C50H57D7N14O23 |
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Molecular Weight | 1236.17 |
Introduction
Chemical Structure and Properties
Methotrexate-d7 Heptaglutamate is a stable isotope-labeled analog of methotrexate containing seven deuterium atoms incorporated into its structure, along with seven glutamate residues. The compound maintains the fundamental pharmacological properties of its parent compound while offering enhanced detectability in analytical applications .
The base structure of methotrexate contains a pteridine ring system linked to a p-aminobenzoic acid moiety, which is further connected to glutamic acid. In the heptaglutamate form, six additional glutamate residues are added through gamma-peptide linkages . The deuterium labeling typically occurs at specific positions in the molecule to ensure minimal impact on the compound's biochemical behavior while maximizing analytical differentiation.
Physical and Chemical Properties
The physical and chemical properties of Methotrexate-d7 Heptaglutamate closely resemble those of unlabeled methotrexate heptaglutamate, with slight modifications resulting from isotopic substitution:
Property | Description |
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Molecular Formula | C65H70D7N21O32 (approximate) |
Molecular Weight | ~1661 g/mol (for free base) |
Physical Appearance | White to off-white crystalline powder |
Solubility | Limited water solubility; improved in alkaline solutions |
Stability | Sensitive to light; stable under standard storage conditions |
Isotopic Purity | Typically >98% deuterium incorporation |
Pharmacokinetics and Metabolism
Methotrexate undergoes significant intracellular polyglutamation once transported into cells via the reduced folate carrier (RFC). This process involves sequential addition of glutamate residues via the enzyme folylpolyglutamate synthetase (FPGS) .
Polyglutamation Process
The polyglutamation of methotrexate is a critical process that significantly impacts its pharmacological activity. Upon cellular uptake, methotrexate (containing one glutamate residue, MTXGlu1) can be converted to forms containing up to seven additional glutamate residues through the action of FPGS . The equilibrium between polyglutamation and deglutamation (catalyzed by gamma-glutamyl hydrolase) determines the intracellular retention of methotrexate.
Research indicates that methotrexate polyglutamates with higher numbers of glutamate residues (such as heptaglutamates) are retained longer within cells compared to forms with fewer glutamates . This extended retention contributes to the sustained therapeutic effect observed in clinical applications.
Analytical Applications
Methotrexate-d7 Heptaglutamate serves primarily as an internal standard in analytical methods for quantifying methotrexate polyglutamates in biological samples .
Mass Spectrometry Applications
The incorporation of seven deuterium atoms provides a distinct mass shift that enables accurate differentiation between the labeled and unlabeled compounds during mass spectrometric analysis. This property makes Methotrexate-d7 Heptaglutamate particularly valuable for:
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Quantitative determination of methotrexate polyglutamates in clinical samples
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Pharmacokinetic studies tracking the metabolism and distribution of methotrexate
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Method validation in therapeutic drug monitoring
Analytical Methods
Current analytical techniques for detecting and quantifying Methotrexate-d7 Heptaglutamate and related compounds include:
Clinical Significance
While Methotrexate-d7 Heptaglutamate itself is primarily a research tool, understanding the behavior of methotrexate polyglutamates has significant clinical implications in various therapeutic areas.
Role in Rheumatoid Arthritis Treatment
Methotrexate remains a cornerstone treatment for rheumatoid arthritis, with its efficacy partially attributed to the formation of intracellular polyglutamates that enhance retention and therapeutic activity .
A prospective study involving MTX-naïve patients demonstrated that higher total MTX-PG concentration was associated with both higher efficacy and higher incidence of hepatotoxicity, regardless of additional treatments . Specifically, at week 24, the total MTX-PGs concentration was 110.5 (SD 43.8) nmol/L with an MTX dose of 12.6 (3.0) mg/week .
Therapeutic Monitoring
The measurement of methotrexate polyglutamate levels has been investigated as a potential tool for therapeutic drug monitoring. Research suggests that certain thresholds of polyglutamate concentrations may predict treatment response :
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Patients with total MTXGlu3-5 levels <60 nM may be more likely to have poor clinical response in rheumatoid arthritis
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A cutoff value of MTX-PG1-5 of 68.7 nM has been identified to discriminate good clinical response from inadequate response in some studies
Research Applications
Methotrexate-d7 Heptaglutamate has several distinct research applications beyond its role as an analytical standard.
Pharmacokinetic Studies
The deuterium labeling allows researchers to track the compound's distribution, metabolism, and elimination without altering its pharmacological properties significantly. This capability has contributed to improved understanding of methotrexate's complex pharmacokinetics .
Drug Interaction Studies
Labeled methotrexate polyglutamates enable the investigation of drug interactions affecting methotrexate metabolism. For example, research has examined how high-dose methotrexate impacts the intracellular disposition of other medications like 6-mercaptopurine during combination therapy .
Synthesis and Production
The synthesis of Methotrexate-d7 Heptaglutamate typically involves a multi-step process including:
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Deuterium incorporation into specific positions of the methotrexate scaffold
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Sequential addition of glutamate residues through controlled chemical reactions
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Purification and characterization of the final product
The specific synthetic routes are proprietary to manufacturers but generally follow established approaches for isotope-labeled pharmaceutical compounds .
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